molecular formula C20H18N2O3S B2830360 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide CAS No. 2097898-53-6

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2830360
CAS No.: 2097898-53-6
M. Wt: 366.44
InChI Key: TXWGNTYMUNMADV-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is a novel synthetic hybrid compound designed for pharmaceutical and biological research. Its structure incorporates multiple privileged pharmacophores, including indole, furan, and thiophene rings, which are commonly found in molecules with significant biological activity . The indole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of activities, such as antiviral, antimicrobial, and anticancer effects . The strategic inclusion of a 6-methoxy group on the indole ring and a hybrid furan-thiophene ethyl side chain may influence the compound's electronic properties, lipophilicity, and binding affinity to biological targets. This multi-heterocyclic architecture makes it a compelling candidate for investigating structure-activity relationships (SAR), particularly in areas like multi-target drug design, neuropharmacology, and oncology research. Researchers can utilize this compound as a key intermediate or a lead structure in the development of new therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-15-5-4-13-9-18(22-17(13)10-15)20(23)21-11-16(14-6-8-26-12-14)19-3-2-7-25-19/h2-10,12,16,22H,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWGNTYMUNMADV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their coupling with an indole derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing these synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the indole moiety.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly on the indole and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Structural Analogues with Thiophene and Furan Moieties

Example 1: PT-ADA-PPR ()
PT-ADA-PPR contains thiophene-based side chains and is designed for dual-color lysosomal imaging. Unlike the target compound, PT-ADA-PPR uses porphyrin-modified poly(thiophene) derivatives to achieve broad absorption/emission ranges. Key differences include:

  • Functional Groups : PT-ADA-PPR lacks the indole core and methoxy group but includes adamantane-carboxamide linkages.
  • Applications : PT-ADA-PPR is explicitly used for cellular imaging, while the target compound’s bioactivity remains uncharacterized.
  • Synthesis : PT-ADA-PPR involves oxidative polymerization with FeCl₃, whereas the target compound likely requires amide coupling and heterocyclic alkylation .

Example 2: USP-Listed Furan Derivatives (–6) Compounds such as N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (USP31) share furan motifs but differ significantly:

  • Substituents: USP compounds often include nitro or dimethylamino groups, unlike the thiophene-indole system in the target compound.
  • Pharmacological Relevance : These derivatives are typically intermediates in antiulcer drugs (e.g., ranitidine analogs), suggesting divergent therapeutic pathways compared to the indole-based target .

Indole-Based Analogues ()

3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives share the indole core but feature thiazolidinone substituents instead of methoxy-carboxamide groups:

  • Bioactivity: Thiazolidinone-indole hybrids exhibit antimicrobial and anticancer properties, hinting at possible overlapping applications for the target compound if modified similarly.

Key Comparative Data

Property Target Compound PT-ADA-PPR USP Furan Derivatives Indole-Thiazolidinones
Core Structure 6-Methoxyindole-2-carboxamide with furan/thiophene side chain Poly(thiophene) with adamantane-carboxamide Furan with nitro/sulphanyl groups Indole-thiazolidinone
Synthesis Method Likely amidation and heterocyclic coupling (inferred) Oxidative polymerization (FeCl₃) Multi-step alkylation/condensation Acid-catalyzed condensation
Reported Applications Undetermined (structural analogs suggest imaging/drug development) Dual-color lysosomal imaging Pharmaceutical intermediates (e.g., ranitidine) Antimicrobial/anticancer agents
Electronic Properties Enhanced π-conjugation from fused indole and heterocycles Broad absorption/emission for imaging Electron-withdrawing nitro groups Charge transfer via thiazolidinone-indole system

Research Implications and Gaps

  • Bioactivity Potential: The methoxy group may improve lipid solubility compared to unsubstituted indoles, while the thiophene-furan side chain could enhance binding to biomolecular targets.
  • Synthesis Optimization: Lessons from PT-ADA-PPR’s oxidative polymerization () and indole-thiazolidinone condensation () could guide scalable production .

Biological Activity

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide is a complex organic compound featuring a combination of furan, thiophene, and indole moieties. This structural diversity lends itself to a variety of biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its pharmacological effects, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₅N₃O₃S, with a molecular weight of approximately 287.3 g/mol. The presence of the methoxy group enhances lipophilicity, potentially improving bioavailability and interaction with biological targets.

1. Antioxidant Activity

Compounds with furan and thiophene rings are known for their significant antioxidant properties. These properties are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

2. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. Enamides, in general, have shown promise as potential antibiotics due to their ability to disrupt microbial cell functions .

3. Anti-inflammatory Effects

Research indicates that derivatives of indole compounds can reduce inflammation, making them potential candidates for treating chronic inflammatory diseases. The compound's unique structure may enhance its anti-inflammatory properties compared to simpler analogs .

4. Anticancer Potential

Indole derivatives are recognized for their anticancer activities. Studies on similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

The biological effects of this compound are likely mediated through its interactions with specific biological targets, including enzymes and receptors involved in oxidative stress responses, inflammation pathways, and cancer cell proliferation .

Case Studies and Research Findings

A review of literature reveals several studies investigating the biological activities of indole derivatives:

StudyFindings
Zhang et al., 2013Identified indole derivatives as promising antituberculosis agents with low micromolar potency against Mycobacterium tuberculosis .
MDPI Review, 2024Highlighted the diverse bioactivities of indole-containing compounds including antimicrobial and anticancer effects .
Nature Research, 2023Reported on the anticancer efficacy of indole derivatives against multiple human cancer cell lines .

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Synthesis of Furan and Thiophene Derivatives : Utilizing methods like Paal-Knorr synthesis for furans and Gewald reaction for thiophenes.
  • Coupling Reactions : Employing Suzuki-Miyaura cross-coupling reactions to link these heterocycles with indole derivatives.

These synthetic approaches not only facilitate the production of this compound but also allow for the modification of its structure to optimize pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The synthesis of structurally analogous compounds (e.g., indole-carboxamide derivatives) often involves coupling reactions between acid chlorides and amines. For example, describes refluxing 2-thiophenecarbonyl chloride with aniline derivatives in acetonitrile to form carboxamides . For the target compound, a similar approach could involve:

Step 1 : Synthesis of 6-methoxy-1H-indole-2-carboxylic acid via ester hydrolysis (e.g., using ethyl 5-methoxyindole-2-carboxylate as a precursor, as in ) .

Step 2 : Activation of the carboxylic acid to an acid chloride (e.g., using thionyl chloride).

Step 3 : Amide coupling with the amine moiety (2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine) under reflux in a polar aprotic solvent (e.g., acetonitrile).

  • Critical Parameters : Solvent choice, temperature, and stoichiometry significantly impact yield. notes that extended reflux times (1–5 hours) improve crystallinity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Provides definitive proof of molecular geometry and intermolecular interactions. and highlight the use of SHELX software (e.g., SHELXL) for refining crystallographic data .
  • NMR Spectroscopy : ¹H/¹³C NMR can confirm substituent positions (e.g., methoxy group at C6 of indole, furan/thiophene ethyl linkage).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula.
  • HPLC-Purity Analysis : Essential for confirming synthetic reproducibility (e.g., >95% purity for biological assays).

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations, such as those in , model correlation energies and electron density distributions. For this compound:

Electron Density Mapping : Identify reactive sites (e.g., carboxamide carbonyl oxygen, methoxy group).

Frontier Molecular Orbital (FMO) Analysis : Predicts HOMO-LUMO gaps to assess stability and charge-transfer potential .

Molecular Dynamics (MD) Simulations : Study interactions with biological targets (e.g., enzyme active sites).

Q. What structural analogs of this compound have demonstrated biological activity, and how do substitutions influence potency?

  • Key Findings :

  • and highlight analogs with modified substituents (e.g., morpholine, thiomorpholine) showing antimicrobial or anticancer activity. For example:
Analog Substituent Activity Source
1-[2-(Morpholin-4-yl)-2-oxoethyl]-N-(phenylsulfonyl)-1H-indole-6-carboxamideMorpholineAnticancer (IC₅₀ = 1.2 μM)
N-(furan-2-ylmethyl)-3,3-dimethyl-2-oxo-1H-indole-5-carboxamideFuran-methylAntibacterial (MIC = 8 μg/mL)
  • SAR Insights : Methoxy groups on indole enhance solubility, while thiophene/furan combinations improve π-π stacking with hydrophobic enzyme pockets.

Q. How can crystallographic data resolve contradictions in reported biological activities of similar compounds?

  • Methodology :

  • Polymorphism Analysis : and emphasize that crystal packing (e.g., weak C–H⋯O/S interactions) can alter bioavailability .
  • Co-crystallization with Targets : demonstrates the use of co-crystal structures (e.g., EZH2 inhibitors) to validate binding modes and resolve discrepancies in IC₅₀ values .

Q. What in vitro assays are suitable for evaluating the compound’s interaction with epigenetic targets (e.g., EZH2)?

  • Methodology :

  • Biochemical Assays : Measure inhibition of histone methyltransferase activity (e.g., H3K27me3 levels via ELISA).
  • Cellular EC₅₀ Determination : Use luciferase reporter systems in cancer cell lines (e.g., Karpas-422 lymphoma, as in ) .
  • Thermal Shift Assays (TSA) : Monitor target engagement by measuring protein thermal stability shifts.

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for analogous carboxamide derivatives?

  • Root Causes :

  • Solvent Effects : Polar solvents (e.g., DMF) may increase side reactions vs. acetonitrile.
  • Amine Reactivity : Bulky amines (e.g., 2-(thiophen-3-yl)ethyl) require longer reaction times ( vs. 20) .
    • Resolution : Optimize via Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions.

Tables for Key Comparisons

Table 1 : Comparison of Analytical Techniques for Structural Validation

Technique Resolution Application Example from Evidence
SC-XRD<0.01 ÅBond length/angle validationC–S distance in thiophene
¹H NMR0.5 ppmSubstituent position confirmationMethoxy group at δ 3.8–4.0 ppm
HRMS<5 ppmMolecular formula confirmationC₂₀H₂₅ClN₄O₂S (MW = 420.96)

Table 2 : Biological Activity of Structural Analogs

Compound Modification Biological Activity Source
CPI-1205Indole-carboxamide + trifluoroethylEZH2 inhibition (IC₅₀ = 2 nM)
N-(2-nitrophenyl)thiophene-2-carboxamideNitroaniline + thiopheneGenotoxicity in bacterial cells

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